

Application Notes and Protocols: Cationic Nickel-Catalyzed Cycloisomerization of Diethyl Diallylmalonate

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Compound of Interest

Compound Name: *Diallyl malonate*

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Introduction

The cycloisomerization of 1,6-dienes is a powerful, atom-economical method for constructing five-membered carbocycles, a structural motif prevalent in many biologically active molecules. Cationic nickel catalysts have emerged as highly effective systems for this transformation, offering excellent control over regio- and enantioselectivity. This document provides detailed protocols and data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate to yield the corresponding methyl-substituted exo-methylenecyclopentane derivative, a versatile building block in organic synthesis. The use of specific monodentate phosphoramidites and azaphospholene ligands in conjunction with nickel precursors allows for high conversion and stereoselectivity.[\[1\]](#)[\[2\]](#)

Data Presentation

The following tables summarize the quantitative data for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate using various ligand and nickel precursor combinations.

Table 1: Effect of Ligand and Nickel Precursor on a Model Reaction

Entry	Nickel Precursor	Ligand	Conversion (%)	Regioselectivity (%)	ee (%)
1	$[\text{Ni}(\text{allyl})\text{Br}]_2$	L1	>98	95	73
2	$[\text{Ni}(\text{allyl})(\text{cod})]$ $[\text{BAr}'_4]$	L1	>98	95	70
3	$[\text{Ni}(\text{allyl})\text{Br}]_2$	L2	>98	96	75
4	$[\text{Ni}(\text{allyl})(\text{cod})]$ $[\text{BAr}'_4]$	L2	>98	96	72
5	$[\text{Ni}(\text{allyl})\text{Br}]_2$	L3	81	91	79
6	$[\text{Ni}(\text{allyl})(\text{cod})]$ $[\text{BAr}'_4]$	L3	>98	90	77

Reaction Conditions: Diethyl diallylmalonate (1 mmol), Nickel precursor (0.5-5 mol%), Ligand (1.2 eq to Ni), NaBAr'_4 (if applicable), Solvent (e.g., CH_2Cl_2), Room Temperature, 17 h. Data synthesized from Böing et al., 2005.[\[2\]](#)

L1 and L2 represent monodentate phosphoramidite ligands, and L3 is Wilke's azaphospholene ligand.

Experimental Protocols

This section details the necessary procedures for performing the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate.

Materials and Reagents

- Diethyl diallylmalonate
- Nickel precursors: $[\text{Ni}(\text{allyl})\text{Br}]_2$ or $[\text{Ni}(\text{allyl})(\text{cod})][\text{BAr}'_4]$
- Ligands: Monodentate phosphoramidites or Wilke's azaphospholene
- Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'_4)

- Anhydrous solvent (e.g., Dichloromethane)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line or glovebox equipment

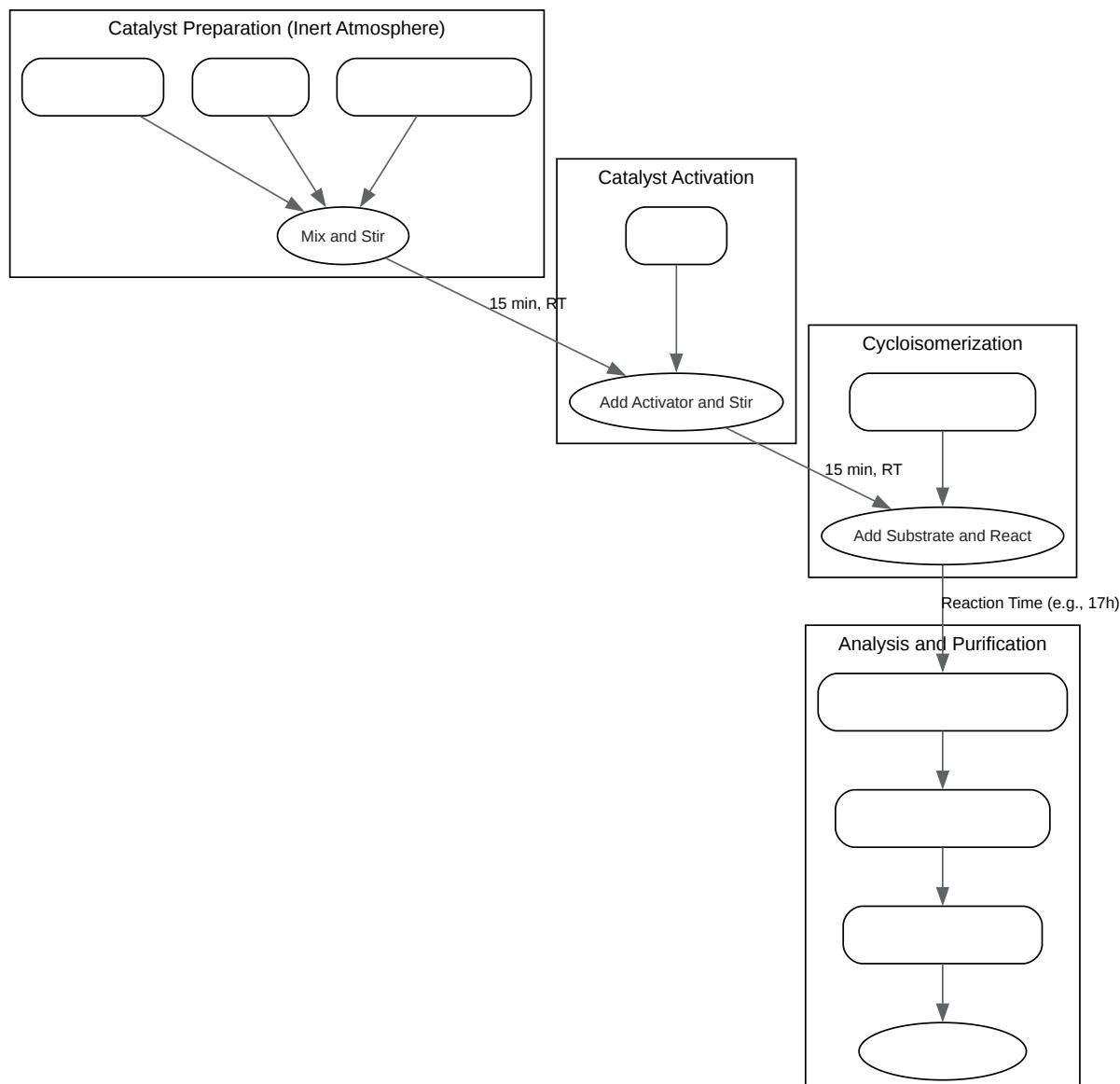
General Procedure for Cycloisomerization

- Preparation of the Catalyst: In a glovebox or under an inert atmosphere, the nickel precursor (e.g., $[\text{Ni}(\text{allyl})\text{Br}]_2$, 1.0 mol%) and the desired ligand (2.4 mol%) are dissolved in anhydrous dichloromethane (1 mL). The resulting solution is stirred at room temperature for 15 minutes.
- Activation: To the catalyst solution, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'_4 , 2.2 mol%) is added. The mixture is stirred for another 15 minutes at room temperature.
- Reaction Initiation: Diethyl diallylmalonate (1.0 mmol) is added to the activated catalyst solution.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable analytical technique such as Gas Chromatography (GC) or ^1H NMR spectroscopy to determine conversion and regioselectivity.
- Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the cationic nickel-catalyzed cycloisomerization of diethyl diallylmalonate.

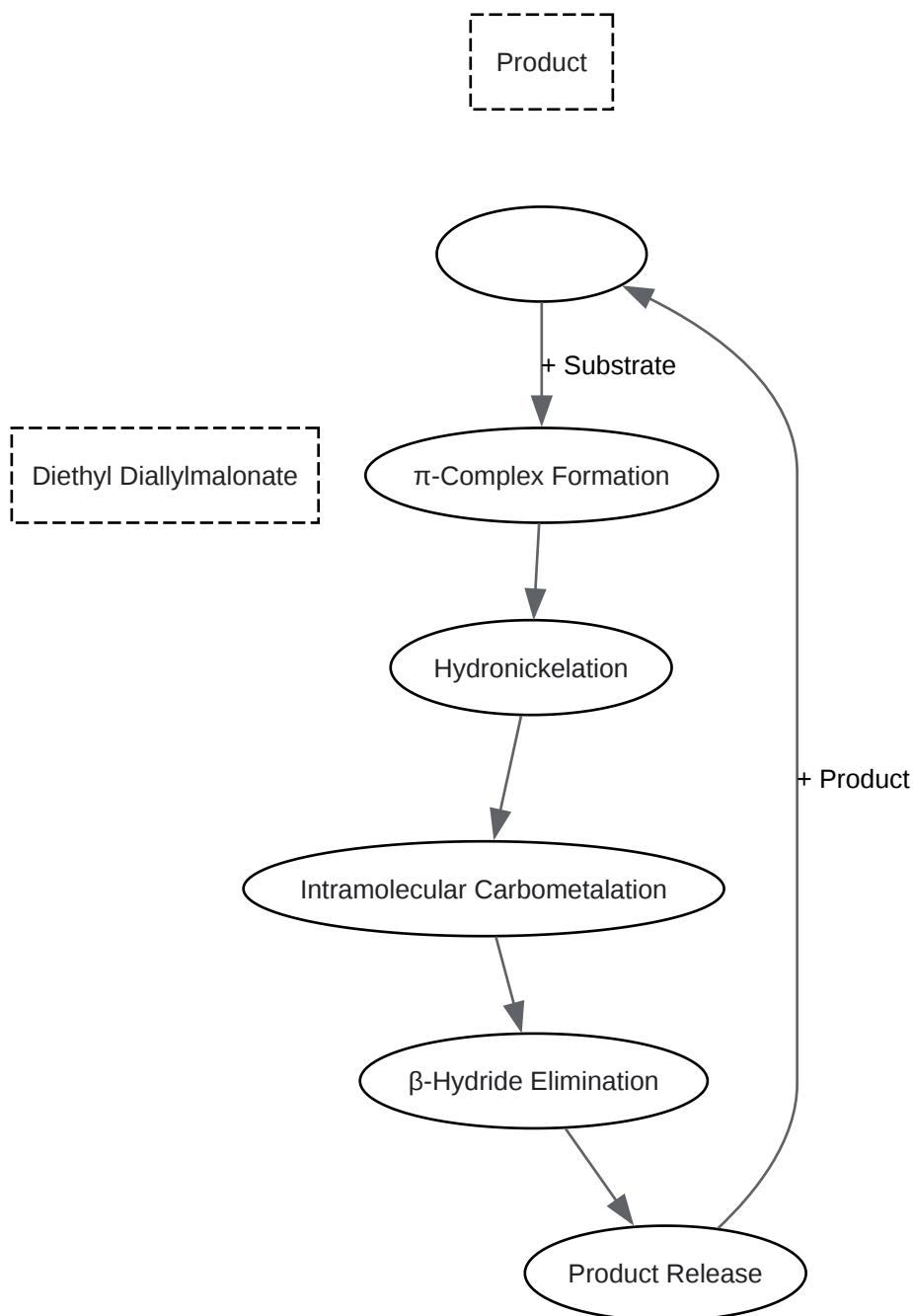


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Caption: Experimental workflow for the synthesis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the cationic nickel-catalyzed cycloisomerization is depicted below. The cycle involves the coordination of the diene to the cationic nickel center, followed by oxidative cyclization, β -hydride elimination, and reductive elimination to regenerate the active catalyst.



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Caption: Proposed catalytic cycle.

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References

- 1. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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